molecular formula C7H16ClN3O2S B10767410 S-Methyl-L-thiocitrulline Hydrochloride

S-Methyl-L-thiocitrulline Hydrochloride

Cat. No.: B10767410
M. Wt: 241.74 g/mol
InChI Key: PUDRIFKGLXQFOM-NUBCRITNSA-N
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Description

S-methyl-L-thiocitrulline hydrochloride is an amino acid derivative commonly used in research related to nitric oxide synthase (NOS) activity. It acts as a selective and competitive inhibitor of NOS enzymes. Specifically, it exhibits approximately 17-fold greater selectivity for rat neuronal NOS (nNOS) with an IC₅₀ (half-maximal inhibitory concentration) of 300 nM compared to the endothelial NOS (eNOS) enzyme with an IC₅₀ of 5.4 µM .

Preparation Methods

The synthetic routes for S-methyl-L-thiocitrulline hydrochloride are not extensively documented. it can be prepared through chemical synthesis. Unfortunately, specific reaction conditions and industrial production methods are not widely available in the literature.

Chemical Reactions Analysis

S-methyl-L-thiocitrulline hydrochloride does not compete with ATP and is reversible. It inhibits NOS enzymes by blocking the conversion of L-arginine to nitric oxide (NO). The compound likely undergoes interactions with the active site of NOS enzymes, disrupting the catalytic process. Common reagents and conditions for its synthesis remain elusive.

Scientific Research Applications

This compound finds applications in various scientific fields:

    Chemistry: Used as a tool to study NO synthesis pathways and NOS enzymes.

    Biology: Investigated for its neuroprotective effects in mice, attributed to NO generation inhibition.

    Medicine: Potential therapeutic implications due to its impact on NO levels.

    Industry: Limited information, but its selectivity for nNOS makes it valuable for drug development.

Mechanism of Action

S-methyl-L-thiocitrulline hydrochloride inhibits NOS enzymes by binding to their active sites. By blocking NO production, it affects various physiological processes. The molecular targets include NOS enzymes themselves, and the downstream pathways involve NO-mediated signaling.

Comparison with Similar Compounds

While detailed comparisons are scarce, S-methyl-L-thiocitrulline stands out due to its selectivity for nNOS over eNOS. Similar compounds include L-arginine analogs and other NOS inhibitors, but none exhibit the same level of specificity.

Properties

Molecular Formula

C7H16ClN3O2S

Molecular Weight

241.74 g/mol

IUPAC Name

(2R)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride

InChI

InChI=1S/C7H15N3O2S.ClH/c1-13-7(9)10-4-2-3-5(8)6(11)12;/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H/t5-;/m1./s1

InChI Key

PUDRIFKGLXQFOM-NUBCRITNSA-N

Isomeric SMILES

CSC(=NCCC[C@H](C(=O)O)N)N.Cl

Canonical SMILES

CSC(=NCCCC(C(=O)O)N)N.Cl

Origin of Product

United States

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